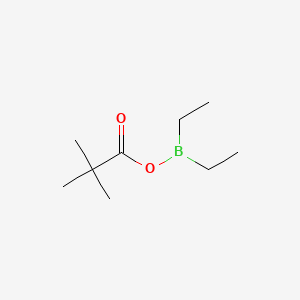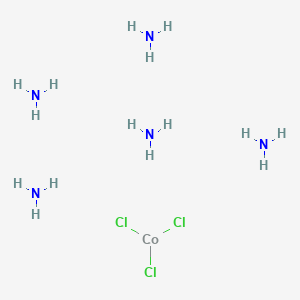
2-amino(1,4-13C2)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(1,4-13C2)butanedioic acid typically involves the incorporation of carbon-13 isotopes into the succinic acid molecule. One common method is the microbial fermentation of glucose labeled with carbon-13 using specific bacterial strains such as Actinobacillus succinogenes or Escherichia coli . The fermentation process is carried out under anaerobic conditions, and the resulting succinic acid is then purified and converted to its amino derivative.
Industrial Production Methods
Industrial production of labeled succinic acid can also be achieved through chemical synthesis. . The process requires precise control of reaction conditions to ensure the incorporation of the isotopic label and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino(1,4-13C2)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fumaric acid or maleic acid.
Reduction: Reduction reactions can convert it to succinic acid or other derivatives.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Fumaric acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various amino acid derivatives.
Applications De Recherche Scientifique
2-amino(1,4-13C2)butanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through biochemical pathways.
Biology: Helps in studying the Krebs cycle and other metabolic processes in living organisms.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of biodegradable polymers and other high-value chemicals.
Mécanisme D'action
The mechanism of action of 2-amino(1,4-13C2)butanedioic acid involves its participation in the Krebs cycle, where it is converted to fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for the production of ATP, the energy currency of the cell . The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: The non-labeled version of the compound, widely used in similar applications.
Fumaric acid: Another dicarboxylic acid involved in the Krebs cycle.
Maleic acid: An isomer of fumaric acid with similar chemical properties.
Uniqueness
The uniqueness of 2-amino(1,4-13C2)butanedioic acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research areas where understanding the flow of carbon atoms is essential .
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
135.09 g/mol |
Nom IUPAC |
2-amino(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1,4+1 |
Clé InChI |
CKLJMWTZIZZHCS-CQDYUVAPSA-N |
SMILES isomérique |
C(C([13C](=O)O)N)[13C](=O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)







![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)



